molecular formula C6H6F3N3O B11821536 N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine

N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine

Cat. No.: B11821536
M. Wt: 193.13 g/mol
InChI Key: FSBBOBJCFUDRLP-UHFFFAOYSA-N
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Description

N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine is a fluorinated pyrazole derivative featuring a hydroxylamine functional group. Its structure combines a pyrazole ring substituted with a trifluoroethyl group at the 1-position and a methylidene-hydroxylamine moiety at the 4-position. The trifluoroethyl group introduces strong electron-withdrawing effects due to the three fluorine atoms, which significantly influence the compound’s physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability .

Properties

Molecular Formula

C6H6F3N3O

Molecular Weight

193.13 g/mol

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine

InChI

InChI=1S/C6H6F3N3O/c7-6(8,9)4-12-3-5(1-10-12)2-11-13/h1-3,13H,4H2

InChI Key

FSBBOBJCFUDRLP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine typically involves the reaction of 1-(2,2,2-trifluoroethyl)pyrazole with hydroxylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around room temperature to slightly elevated temperatures . The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial methods would focus on cost-effectiveness and safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential biological activity, making it a candidate for further studies in drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways . The trifluoroethyl group and the pyrazole ring play crucial roles in its activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include other fluorinated pyrazole derivatives and hydroxylamine-containing molecules. However, the provided evidence highlights a distinct but relevant comparator: 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate (). Key comparisons are outlined below:

Property N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate
Core Structure Pyrazole ring with hydroxylamine Phosphonate ester with chlorophenyl and trifluoroethyl groups
Fluorine Content Trifluoroethyl group (3 F atoms) Trifluoroethyl group (3 F atoms) + chlorophenyl substituent
Key Functional Groups Hydroxylamine (-NHOH), methylidene (=CH-) Methylphosphonate (PO(OCH₃)₂), chlorophenyl (Cl-C₆H₄)
Predicted Bioactivity Enhanced binding via hydroxylamine H-bonding; F-driven stability Phosphonate group may improve solubility or mimic phosphate
Metabolic Stability High (fluorine reduces oxidative metabolism) Moderate (phosphonate esters are often protease-resistant)

Role of Fluorine in Comparative Properties

Both compounds share a trifluoroethyl group, which imparts high electronegativity and metabolic stability.

Electronic and Stereoelectronic Effects

  • The hydroxylamine group’s lone pairs may participate in resonance or chelation, affecting reactivity .
  • Comparator Compound : The trifluoroethyl group adjacent to the phosphonate ester could modulate the electrophilicity of the phosphorus center, influencing its reactivity in hydrolysis or enzymatic processes .

Research Findings and Implications

Fluorine-Driven Stability : Both compounds benefit from fluorine’s ability to block metabolic hotspots (e.g., cytochrome P450 oxidation sites), as described in . This aligns with trends in fluorinated drug design, where trifluoroethyl groups are used to prolong half-lives .

Functional Group Divergence : The hydroxylamine group’s redox activity and H-bonding capacity contrast with the phosphonate group’s anionic character at physiological pH. This suggests divergent applications—hydroxylamines in catalysis or radical scavenging versus phosphonates in prodrug strategies .

Structural Optimization : Replacement of the pyrazole ring with a phosphonate ester (as in the comparator) demonstrates how core structure alterations can shift a molecule’s physicochemical profile, emphasizing the need for target-specific design.

Biological Activity

N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆F₃N₃O, with a molecular weight of approximately 193.13 g/mol. The compound features a hydroxylamine functional group and a trifluoroethyl moiety, which enhances its lipophilicity and biological activity. This unique structure allows for interactions with various biological targets, making it a valuable candidate for drug development.

Synthesis

The synthesis of this compound typically involves the condensation of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with hydroxylamine under acidic or basic conditions. Advanced techniques such as continuous flow reactors may be employed to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound can modulate inflammatory responses by inhibiting specific enzymes involved in the inflammatory pathway.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the modulation of cellular signaling pathways critical for cancer growth.
  • Biochemical Probes : Due to its ability to interact with various enzymes and receptors, this compound can serve as a biochemical probe for studying cellular processes.

The biological activity of this compound is believed to be mediated through:

  • Enzyme Inhibition : The trifluoroethyl group enhances binding affinity to certain enzymes.
  • Receptor Interaction : The compound may interact with specific cellular receptors, influencing downstream signaling pathways.
  • Oxidative Stress Modulation : It may exert antioxidant effects by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

StudyFindings
Study 1Demonstrated anti-inflammatory effects in animal models by reducing cytokine levels.
Study 2Reported significant inhibition of cancer cell lines (e.g., breast and colon cancer) at micromolar concentrations.
Study 3Investigated the antioxidant properties using erythrocyte models exposed to oxidative stress; showed reduced erythrocyte malformations compared to controls.

Example Case Study

In a study assessing the compound's anticancer activity, researchers treated human breast cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers, suggesting that the compound effectively induces programmed cell death in cancer cells.

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